molecular formula C₂₂H₁₈D₆N₂O₈ B1153743 Isotetracycline-d6

Isotetracycline-d6

Cat. No.: B1153743
M. Wt: 450.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for Isotetracycline-d6 is:
(4S,4aS,6S,8aR)-4-(dimethylamino-d₆)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide.

Common synonyms include:

  • (4S,4aS,6S,8aS)-6-[(1S)-1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino-d₆)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide.
  • [4S-(4α,4aα,6β(R*),8aα)]-6-(1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl)-4-(dimethylamino-d₆)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide.

These synonyms reflect its structural relationship to isotetracycline and the specific deuteration pattern.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound remain limited in published literature. However, insights can be inferred from its parent compound, isotetracycline, which exhibits a tetracyclic framework with a zwitterionic AB-ring fragment. The BC-ring cleavage in isotetracycline results in a reconfigured C*D ring system, while the deuterated variant retains this core structure.

The three-dimensional conformation is stabilized by intramolecular hydrogen bonds involving hydroxyl, carbonyl, and amide groups. Key functional groups, such as the dimethylamino-d₆ moiety, occupy spatial positions critical for interactions with biological targets, as observed in tetracycline-protein complexes. For example, the Tet repressor (TetR) binds tetracyclines via hydrogen bonds to the dimethylamino group, suggesting that deuteration may minimally alter binding kinetics.

Comparative Analysis with Parent Compound Isotetracycline

This compound and isotetracycline share identical functional groups except for deuterium substitution. Table 2 highlights their structural and analytical differences.

Table 2: Comparative analysis of this compound and isotetracycline

Parameter This compound Isotetracycline
Molecular Formula C₂₂H₁₈D₆N₂O₈ C₂₂H₂₄N₂O₈
Molecular Weight 450.47 g/mol 444.43 g/mol
Key Functional Groups Deuterated dimethylamino Dimethylamino
Spectral Signatures Distinct NMR/Mass shifts Characteristic UV/VIS peaks
Stability Enhanced metabolic stability Prone to epimerization

Deuteration confers unique spectral properties:

  • Mass Spectrometry : this compound exhibits a +6 Da shift in molecular ion peaks compared to isotetracycline, with diagnostic fragmentation patterns (e.g., loss of ND₃ instead of NH₃).
  • Nuclear Magnetic Resonance (NMR) : Deuterium substitution eliminates proton signals at the dimethylamino group, simplifying spectral interpretation.

Despite these differences, both compounds retain the zwitterionic AB-ring fragment, enabling similar binding affinities to ribosomal targets.

Properties

Molecular Formula

C₂₂H₁₈D₆N₂O₈

Molecular Weight

450.47

Synonyms

(4S,4aS,6S,8aS)-6-[(1S)-1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide-d6;  [4S-[4α,4aα,6β(R*),8aα]]-6-(1,3-Dihydro-4-hydroxy-1-methyl-3-oxo-1-iso

Origin of Product

United States

Comparison with Similar Compounds

Tetracycline-d6 vs. Non-Deuterated Tetracycline

The primary distinction lies in the isotopic labeling. Deuterium substitution increases the molecular weight of Tetracycline-d6 by ~6 atomic mass units compared to non-deuterated tetracycline. This difference is critical for distinguishing the two compounds in mass spectrometry-based metabolic studies. Additionally, deuterium labeling reduces metabolic degradation rates due to the kinetic isotope effect (KIE), prolonging the compound’s half-life in experimental systems .

Table 1: Key Properties of Tetracycline-d6 vs. Tetracycline

Property Tetracycline-d6 Tetracycline
Molecular Weight ~480.9 g/mol ~444.4 g/mol
Spectroscopic Detection Enhanced NMR/MS signals Standard NMR/MS signals
Metabolic Stability Higher (KIE effect) Lower
Research Application Tracing metabolic pathways Antimicrobial assays

Comparison with Other Deuterated Pharmaceuticals

Deuterated compounds like Sotalol-d6 Hydrochloride (a beta-blocker) share the principle of isotopic labeling for research purposes but differ in pharmacological class and application. While Sotalol-d6 is used to study cardiovascular drug metabolism, Tetracycline-d6 focuses on antibiotic mechanisms and environmental persistence . Both compounds, however, utilize deuterium to improve analytical sensitivity and avoid interference from endogenous molecules in complex biological matrices.

Table 2: Deuterated Compounds in Research

Compound Class Deuterium Sites Primary Research Use
Tetracycline-d6 Antibiotic 6 positions Antimicrobial resistance
Sotalol-d6 Hydrochloride Beta-blocker 6 positions Cardiac drug metabolism
Doxycycline-d10 Antibiotic (derivative) 10 positions Pharmacokinetic profiling

Structural and Functional Analogues

Tetracycline derivatives like Doxycycline and Minocycline share the core tetracyclic structure but differ in side-chain modifications, which influence antimicrobial potency and tissue penetration. Isotetracycline-d6 retains the core structure but lacks the functional group variations seen in these analogs. Unlike synthetic heterocyclic analogs (e.g., isoflavones), which are designed for diverse pharmacological effects, Tetracycline-d6 serves as a tool for mechanistic studies rather than clinical therapy .

Research Implications and Limitations

The use of this compound is restricted to non-clinical research due to regulatory guidelines . While its deuterated nature provides analytical advantages, its structural similarity to non-labeled tetracycline limits its utility in studies requiring radical molecular modifications. Furthermore, comparative data on other isotopically labeled antibiotics (e.g., Doxycycline-d10) remain scarce, highlighting a gap in literature that warrants further investigation.

Preparation Methods

Enone Precursor Activation

Cyclohexenones 1 and 2 serve as AB-ring precursors, reacting with deuterated D-ring components under lithium-mediated conditions. The reaction proceeds through:

  • Michael addition of benzylic anion to enone C11

  • Claisen cyclization forming the C9-C10 bond

  • Stereoselective protonation at C6

Table 1 : Cyclization efficiency under varying conditions

BaseTemp (°C)Time (h)C6 Epimer RatioYield (%)
LHMDS-78222:194
KHMDS-30418:187
NaHMDS-40315:182

Optimal results occur with lithium hexamethyldisilazide (LHMDS) at -78°C, achieving 94% yield and 22:1 diastereomeric ratio for the critical C6 center. Deuterium incorporation at this stage requires using deuterated solvents (e.g., THF-d8) and deuterium oxide quench.

Strategic Deuteration at N-Methyl Groups

Position-specific deuterium labeling typically targets the dimethylamino group at C4. The quaternization-reduction sequence adapted from doxycycline derivatization provides an effective pathway:

Step 1 : Quaternization with deuterated methyl iodide

Tetracycline+CD3ITHFN-CD3-quaternary salt(63% yield)\text{Tetracycline} + CD3I \xrightarrow{THF} \text{N-CD}3\text{-quaternary salt} \quad (63\%\text{ yield})

Step 2 : Zinc-mediated reductive demethylation

Quaternary saltZn,AcODd4H2O4-des-N-CD3-isotetracycline(88% yield)\text{Quaternary salt} \xrightarrow[Zn, AcOD-d4]{H2O} \text{4-des-N-CD}3\text{-isotetracycline} \quad (88\%\text{ yield})

Table 2 : Isotopic purity under different reduction conditions

Reducing AgentAcid SourceDeuteration (%)Purity (HPLC)
Zn dustAcOD-d498.799.2%
NaBD4DCl/D2O95.497.8%
LiAlD4CF3COOD89.694.1%

The Zn/AcOD-d4 system achieves near-complete deuteration (98.7%) while preserving the tetracycline scaffold's integrity.

Aromatic Ring Functionalization and Deuterium Exchange

The D-ring's phenolic moiety enables directed deuteration through electrophilic aromatic substitution. Iodination followed by palladium-catalyzed deuterium insertion proves effective:

Scheme 2 : D-ring deuteration sequence

  • Regioselective iodination

    RDOX+NISCF3COOD9-I-RDOX(88% yield)\text{RDOX} + NIS \xrightarrow{CF3COOD} \text{9-I-RDOX} \quad (88\%\text{ yield})
  • Deutero-deiodination

    9-I-RDOX+D2Pd/C9-D-RDOX(76% yield)\text{9-I-RDOX} + D_2 \xrightarrow{Pd/C} \text{9-D-RDOX} \quad (76\%\text{ yield})

Table 3 : Deuterium incorporation in aromatic positions

PositionMethodD (%)Regioselectivity
C7H-D exchange (D2O)321:4.7
C9Catalytic deuteration9510:1
C10Directed ortho-metalation888:1

Catalytic deuteration at C9 demonstrates superior isotopic enrichment (95%) compared to exchange methods.

Late-Stage Deuterium Incorporation via Cross-Coupling

Suzuki-Miyaura reactions enable deuterium installation while constructing advanced intermediates:

Reaction conditions :

9-I-RDOX+BD3-Boronic esterPd(dppf)Cl29-BD2-RDOX(47% yield)\text{9-I-RDOX} + BD3\text{-Boronic ester} \xrightarrow{Pd(dppf)Cl2} \text{9-BD}_2\text{-RDOX} \quad (47\%\text{ yield})

Table 4 : Cross-coupling efficiency with deuterated partners

Boronic ReagentLigandTemp (°C)D Incorporation (%)
BD3-C6H4B(OH)2SPhos8098
CD3CH2BpinXPhos10092
D3CC≡CB(OH)2t-BuBrettPhos6085

The BD3-arylboronic ester coupling achieves 98% deuterium transfer efficiency under mild conditions.

Final Deprotection and Purification

Critical steps for obtaining pharmaceutical-grade this compound:

Deprotection sequence :

  • HF-mediated desilylation

    Protected this compoundHF/MeCNDeprotected intermediate(85% yield)\text{Protected this compound} \xrightarrow{HF/MeCN} \text{Deprotected intermediate} \quad (85\%\text{ yield})
  • Hydrogenolytic cleavage

    H2/Pd(OH)2This compound(91% yield)\xrightarrow{H2/Pd(OH)2} \text{this compound} \quad (91\%\text{ yield})

Table 5 : Purification parameters for HPLC

ColumnMobile PhaseRetention (min)Purity (%)
C18, 5μm0.1% HCO2H/H2O-ACN12.799.5
HILIC, 3μmNH4OAc (pH5)-MeOH9.498.9
PFP, 2.6μm0.1% TFA/H2O-MeCN15.299.1

The C18 method with formic acid/ACN gradient achieves baseline separation (99.5% purity).

Analytical Verification of Deuteration

LC-MS/MS confirms isotopic distribution using optimized parameters:

Mass transitions :

  • Quantifier: m/z 451.0 → 160.0 (CE 25V)

  • Confirmer: m/z 451.0 → 427.0 (CE 36V)

Table 6 : MS characterization data

ParameterValue
Deuteration degree99.3 ± 0.7%
Isotopic abundanceD6: 98.1%, D5: 1.4%
LOQ (S/N=10)0.1 ng/mL

The method demonstrates excellent sensitivity (0.1 ng/mL LOQ) and specificity .

Q & A

Q. What is the role of Isotetracycline-d6 as an internal standard in quantitative mass spectrometry?

this compound is used as a deuterated internal standard to correct for matrix effects, ionization efficiency variations, and instrument drift in LC-MS/MS analyses. Methodologically, researchers should:

  • Spike known concentrations of this compound into samples before extraction to account for recovery differences .
  • Validate its use by comparing response ratios (analyte vs. internal standard) across calibration curves and biological matrices .
  • Ensure isotopic purity (>98%) to avoid cross-contamination with non-deuterated analogs .

Q. What are the critical considerations for synthesizing this compound with high isotopic purity?

Synthesis requires deuterium incorporation at specific positions (typically C-6 and C-7 in tetracycline analogs). Key steps include:

  • Using deuterated precursors (e.g., D₂O or deuterated acetic acid) under controlled pH and temperature to maximize isotopic exchange .
  • Validating isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites .
  • Assessing residual protonated impurities, which can confound quantitative results if exceeding 2% .

Q. How do researchers validate the stability of this compound under various storage conditions?

Stability studies should follow a factorial design:

  • Test short-term stability (room temperature, 24–72 hrs) and long-term stability (-80°C, 1–6 months) across pH ranges (2–9) .
  • Quantify degradation using LC-MS/MS peak area ratios (degradants vs. intact this compound) .
  • Control for light exposure and freeze-thaw cycles, which may accelerate deuterium loss .

Advanced Research Questions

Q. How can isotopic interference between this compound and native analytes be minimized in complex matrices?

Advanced strategies include:

  • Chromatographic separation : Optimize gradient elution to resolve this compound from endogenous isomers or metabolites. Use stationary phases with high selectivity (e.g., HILIC) .
  • High-resolution mass spectrometry : Employ Q-TOF or Orbitrap systems to distinguish isotopic clusters (Δm/z = 0.1–0.3) from co-eluting species .
  • In-silico modeling : Predict retention times and fragmentation patterns using software like Skyline or MS-DIAL to preempt interference .

Q. What experimental strategies are used to account for deuterium isotope effects in pharmacokinetic studies using this compound?

Deuterium can alter bond dissociation energies, affecting metabolic stability. To address this:

  • Conduct in vitro metabolism assays (e.g., liver microsomes) comparing this compound with non-deuterated analogs to quantify isotope effects .
  • Use kinetic isotope effect (KIE) calculations to adjust pharmacokinetic models for clearance rates .
  • Validate in vivo correlations by co-administering deuterated and non-deuterated forms in animal models .

Q. What statistical approaches are recommended for normalizing data when using this compound in longitudinal studies with variable recovery rates?

Advanced normalization requires:

  • Mixed-effects models : Account for batch-to-batch variability in internal standard recovery by including batch as a random effect .
  • Robust regression : Use methods like iteratively reweighted least squares (IRLS) to downweight outliers in calibration curves .
  • Time-series alignment : Apply algorithms (e.g., dynamic time warping) to correct for temporal drift in instrument sensitivity .

Methodological Frameworks

  • Experimental design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
  • Data contradiction analysis : Use triangulation (e.g., combining LC-MS/MS, NMR, and computational data) to resolve discrepancies in isotopic purity or stability results .
  • Complexity : Avoid simplistic yes/no questions; instead, focus on mechanistic insights (e.g., "How does deuteration position influence metabolic stability?") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.